4,4-Diethyl-1,4-azasilinane;hydrochloride 4,4-Diethyl-1,4-azasilinane;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2378507-16-3
VCID: VC5199379
InChI: InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H
SMILES: CC[Si]1(CCNCC1)CC.Cl
Molecular Formula: C8H20ClNSi
Molecular Weight: 193.79

4,4-Diethyl-1,4-azasilinane;hydrochloride

CAS No.: 2378507-16-3

Cat. No.: VC5199379

Molecular Formula: C8H20ClNSi

Molecular Weight: 193.79

* For research use only. Not for human or veterinary use.

4,4-Diethyl-1,4-azasilinane;hydrochloride - 2378507-16-3

Specification

CAS No. 2378507-16-3
Molecular Formula C8H20ClNSi
Molecular Weight 193.79
IUPAC Name 4,4-diethyl-1,4-azasilinane;hydrochloride
Standard InChI InChI=1S/C8H19NSi.ClH/c1-3-10(4-2)7-5-9-6-8-10;/h9H,3-8H2,1-2H3;1H
Standard InChI Key RMXCVLMCALLCDC-UHFFFAOYSA-N
SMILES CC[Si]1(CCNCC1)CC.Cl

Introduction

Nomenclature and Structural Characteristics

4,4-Diethyl-1,4-azasilinane hydrochloride is a silicon-containing heterocyclic amine characterized by a six-membered ring comprising four carbon atoms, one nitrogen atom, and one silicon atom. The "4,4-diethyl" designation indicates two ethyl groups bonded to the silicon atom at the 4-position, while the hydrochloride suffix denotes its salt form with hydrochloric acid. This structure confers unique electronic and steric properties compared to purely carbon-based analogues, influencing reactivity and intermolecular interactions .

The silicon atom’s larger atomic radius compared to carbon introduces distinct bond angles and torsional strain, potentially enhancing conformational flexibility. X-ray crystallography of related compounds, such as 4,4-dimethyl-1,4-azasilinane hydrochloride, reveals a chair-like conformation with the silicon atom adopting a tetrahedral geometry . The diethyl substituents likely exacerbate steric hindrance, affecting reaction kinetics and selectivity in subsequent derivatization.

Synthetic Methodologies

Precursor Synthesis

The synthesis of 4,4-diethyl-1,4-azasilinane hydrochloride typically begins with the preparation of its non-alkylated precursor. A common route involves the cyclization of γ-chloropropylsilanes with ammonia or primary amines. For example, 1-benzyl-4,4-dimethyl-1,4-azasilinane is synthesized via nucleophilic substitution between 1-benzyl-3-chloropropylamine and chlorodimethylsilane . Analogously, substituting dimethylsilane with diethylsilane derivatives could yield the diethyl variant.

Debenzylation and Salt Formation

Debenzylation via hydrogenolysis using palladium on activated carbon (Pd/C) under hydrogen atmosphere is a critical step. In the dimethyl analogue, this process achieves a 70% yield after recrystallization from ethanol-diethyl ether . For the diethyl compound, similar conditions (Pd/C, methanol, 50°C) are expected to cleave the benzyl protective group, followed by hydrochloride salt formation through titration with ethereal HCl.

Optimization Challenges

Key challenges include managing the steric bulk of diethyl groups during ring closure and salt crystallization. The dimethyl variant’s synthesis requires careful control of reaction temperature (20–90°C) and stoichiometry to prevent oligomerization . For the diethyl derivative, higher temperatures or prolonged reaction times may be necessary to overcome increased steric hindrance.

Physicochemical Properties

Solubility and Stability

4,4-Diethyl-1,4-azasilinane hydrochloride is hypothesized to exhibit moderate solubility in polar aprotic solvents like dimethylacetamide (DMA) and dimethyl sulfoxide (DMSO), akin to its dimethyl counterpart . Stability studies under ambient conditions suggest susceptibility to hydrolysis due to the Si–N bond’s polarity, necessitating anhydrous storage.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a triplet for the ethyl groups’ methyl protons (δ 0.8–1.0 ppm) and multiplet patterns for the azasilinane ring protons (δ 3.5–4.0 ppm) .

  • ¹³C NMR: Silicon-bound carbons resonate upfield (δ 10–15 ppm), while the nitrogen-adjacent carbons appear at δ 45–55 ppm .

  • IR Spectroscopy: Stretching vibrations for Si–C (≈750 cm⁻¹) and N–H (≈3300 cm⁻¹) are characteristic .

Applications in Medicinal Chemistry

Bioactive Molecule Synthesis

The dimethyl analogue serves as a key intermediate in triazolopyrimidine derivatives, such as 5-chloro-7-(4,4-dimethyl-1,4-azasilinan-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,] triazolo[1,5-a]pyrimidine, a compound with reported pesticidal activity . Substituting the dimethyl group with diethyl could modulate lipophilicity and target binding, potentially enhancing bioavailability.

Kinase Inhibitor Development

Silicon-containing heterocycles are increasingly explored as kinase inhibitors due to their ability to mimic carbon isosteres while altering electronic properties. The diethyl variant’s bulk may improve selectivity for hydrophobic kinase pockets, as seen in analogues targeting MAPK or PI3K pathways .

Future Directions

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